molecular formula C7H6N2O2 B13083830 Isoxazolo[5,4-b]pyridin-3-ylmethanol

Isoxazolo[5,4-b]pyridin-3-ylmethanol

Cat. No.: B13083830
M. Wt: 150.13 g/mol
InChI Key: MQHHCIJDCSCGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[5,4-b]pyridin-3-ylmethanol is a heterocyclic compound featuring a fused isoxazole-pyridine scaffold with a hydroxymethyl substituent at the 3-position. This structure combines the electron-deficient pyridine ring with the isoxazole moiety, which is known for its bioisosteric properties and metabolic stability.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

[1,2]oxazolo[5,4-b]pyridin-3-ylmethanol

InChI

InChI=1S/C7H6N2O2/c10-4-6-5-2-1-3-8-7(5)11-9-6/h1-3,10H,4H2

InChI Key

MQHHCIJDCSCGAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)ON=C2CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[5,4-b]pyridin-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Isoxazolo[5,4-b]pyridin-3-ylmethanol exhibits significant biological activities that make it a promising candidate for drug development:

  • Antitumor Activity : Preliminary studies indicate that this compound may possess anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma and prostate cancer . For instance, compounds derived from this compound have been tested against human cancer cell lines with promising results.
  • Interaction with Biological Targets : The compound is known to interact with specific enzymes and receptors involved in critical cellular processes. These interactions may influence various cellular functions, suggesting potential therapeutic applications in treating diseases related to these targets.

Synthetic Methods

The synthesis of this compound typically involves several synthetic routes. Key methods include:

  • Starting Materials : The synthesis often begins with 3-methylisoxazol-5-amine as a key intermediate. This compound undergoes various reactions with chemical reagents to yield isoxazolo[5,4-b]pyridin derivatives .
  • Reactions : The synthetic procedures may include nucleophilic displacement reactions followed by cyclization steps. For example, reactions involving 2-chloro-1-(1H-indol-3-yl)ethanone have been utilized to produce derivatives with significant biological activity .

Therapeutic Potential

This compound has several potential therapeutic applications:

Therapeutic Area Description
Anticancer Exhibits cytotoxic properties against various cancer cell lines.
Anti-inflammatory May have anti-inflammatory effects based on its interaction with specific pathways.
CNS Activity Compounds in this class have shown potential as central nervous system depressants .

Case Studies

Several studies have investigated the efficacy of isoxazolo[5,4-b]pyridin derivatives:

  • A study evaluated the cytotoxic properties of various derivatives against human colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT colorimetric assay. The results indicated that certain derivatives exhibited high selectivity and lower toxicity against normal cells compared to established anticancer drugs like 5-fluorouracil .

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares Isoxazolo[5,4-b]pyridin-3-ylmethanol with structurally and functionally related heterocyclic compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues

A. Isoxazolo[5,4-b]pyridine Derivatives

  • 4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile (Compound 4) Structure: Features a cyano group at position 5, methylthio at position 6, and an amino group at position 3. Activity: Demonstrated moderate cytotoxicity (IC₅₀ = 21–50 µM) against HCT-116 and PC3 cancer cell lines, with lower toxicity toward normal WI-38 cells . Key Data: Melting point (275–277°C), IR νmax at 2196 cm⁻¹ (CN stretch), and molecular formula C₉H₈N₄OS .
  • 3-Amino-4,6-dimethyl-N-(3-methylisoxazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide (Compound 20) Structure: Incorporates a thienopyridine carboxamide substituent. Activity: Moderate anticancer activity (IC₅₀ = 21–50 µM) but lower selectivity compared to pyrrolo[3,2-d]isoxazole derivatives .

B. Pyrrolo[3,2-d]isoxazole Derivatives

  • 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole (Compound 5)
    • Structure : Fused pyrrole-isoxazole system with an indole substituent.
    • Activity : High cytotoxicity (IC₅₀ = 1–10 µM) against HCT-116 and PC3 cells, outperforming 5-fluorouracil .

C. Isothiazolo[5,4-b]pyridine Derivatives

  • Isothiazolo[5,4-b]pyridin-3-amine Structure: Sulfur replaces oxygen in the heterocyclic ring. Key Data: Molecular formula C₆H₅N₃S, molecular weight 151.19 g/mol, CAS 56891-64-6 .

D. Thiazolo[5,4-b]pyridine Derivatives

  • Compound 19a (2-Pyridyl, 4-morpholinyl substituted)
    • Structure : Thiazole-pyridine hybrid with sulfonamide substituents.
    • Activity : Potent PI3Kα inhibitor (IC₅₀ = 3.6 nM), with 10-fold selectivity over PI3Kβ .
Functional Analogues

A. Pyrazolo[3,4-d]pyrimidine Derivatives

  • 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Structure: Pyrazole-pyrimidine fused system. Activity: Primarily studied for isomerization behavior rather than biological activity .

B. Triazolo[1,5-c]pyrimidine Derivatives

Comparative Analysis Table
Compound Class Key Substituents Biological Activity (IC₅₀) Selectivity/Notes Reference
This compound Hydroxymethyl at position 3 Anticancer (moderate activity) Lower toxicity to normal cells
Pyrrolo[3,2-d]isoxazole (Compound 5) Indole substituent IC₅₀ = 1–10 µM (HCT-116, PC3) High selectivity, outperforms 5-FU
Thiazolo[5,4-b]pyridine (19a) 2-Pyridyl, 4-morpholinyl sulfonamide PI3Kα inhibition (3.6 nM) 10-fold selectivity over PI3Kβ
Isothiazolo[5,4-b]pyridin-3-amine Sulfur in heterocycle, NH₂ at C3 N/A Structural analog with potential kinase activity
Key Findings

Structural Impact on Activity :

  • Oxygen vs. Sulfur: Isoxazole derivatives (e.g., Compound 5) show superior cytotoxicity compared to sulfur-containing isothiazolo analogs, likely due to enhanced hydrogen-bonding capacity .
  • Substituent Effects: Sulfonamide groups in thiazolo derivatives (e.g., 19a) drastically improve kinase inhibition, whereas hydroxymethyl groups in isoxazolo compounds confer moderate anticancer activity .

Synthetic Accessibility: Isoxazolo[5,4-b]pyridines are synthesized from 3-methylisoxazol-5-amine via cyclization reactions, offering high yields (71–81%) . Thiazolo[5,4-b]pyridines require multistep syntheses but achieve nanomolar potency in enzyme inhibition .

Selectivity Profiles: Pyrrolo[3,2-d]isoxazole derivatives exhibit exceptional selectivity (>10-fold) for cancer cells over normal fibroblasts .

Biological Activity

Isoxazolo[5,4-b]pyridin-3-ylmethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.

Structural Characteristics

This compound features a unique fusion of an isoxazole ring and a pyridine ring with a hydroxymethyl group attached to the nitrogen of the pyridine. This structural configuration is crucial for its biological interactions and potential therapeutic applications.

1. Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain derivatives demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, showing selectivity for cancer cells over normal cells .

CompoundCell LineIC50 (µM)Reference
This compoundHCT-116152.56
This compoundPC3160.08

2. Antibacterial and Antifungal Properties

This compound has also shown promising antibacterial and antifungal activities. In vitro tests revealed that certain derivatives were effective against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating strong bioactivity.

CompoundTarget OrganismMIC (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideE. coli125
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideP. aeruginosa250

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, leading to altered metabolism.
  • Receptor Binding : It potentially binds to receptors that regulate cell signaling pathways.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed, suggesting a role in cellular regulation.

Case Studies

Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of isoxazolo[5,4-b]pyridin derivatives, compounds were tested against various cancer cell lines using the MTT assay. It was found that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil, indicating their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The study highlighted that some compounds showed remarkable activity with MIC values as low as 0.0039 mg/mL against Staphylococcus aureus, underscoring the compound's potential in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.